N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

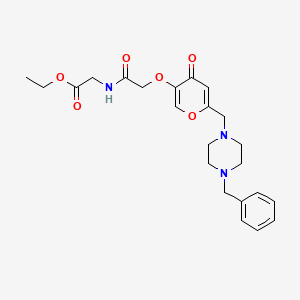

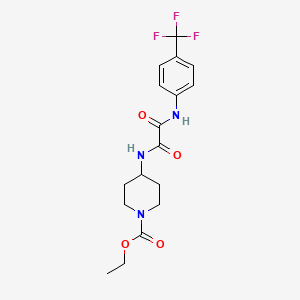

“N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” is a chemical compound with the molecular formula C14H10N4OS and a molecular weight of 282.32 . It is also known by other synonyms such as “Benzamide, N-(1H-benzotriazol-1-ylthioxomethyl)-” and "N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” include its molecular formula (C14H10N4OS), molecular weight (282.32), and possibly its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

1,2,3-triazoles, including compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, have found significant applications in drug discovery. Researchers explore their potential as pharmacologically active molecules. These compounds can serve as building blocks for designing novel drugs, targeting specific biological pathways or receptors .

Organic Synthesis

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can act as an amidoalkylating reagent. It facilitates the preparation of amidoalkylated products of aromatic and heterocyclic compounds. Organic chemists use it to introduce amide groups into diverse molecular frameworks .

Polymer Chemistry

1,2,3-triazoles exhibit interesting properties in polymer science. Researchers have explored their use in polymerization reactions, leading to the development of functionalized polymers with tailored properties. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in creating specialized polymers for various applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Triazole-based compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate their potential in creating functional materials and devices .

Bioconjugation and Chemical Biology

Bioconjugation refers to linking biomolecules (such as proteins, peptides, or nucleic acids) to synthetic molecules. Triazole-based compounds are valuable tools for bioconjugation due to their stability and compatibility with biological systems. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could be used in labeling or modifying biomolecules for research or therapeutic purposes .

Fluorescent Imaging

Researchers utilize 1,2,3-triazoles as fluorophores in imaging applications. These compounds can be incorporated into fluorescent probes for visualizing cellular processes, detecting specific molecules, or studying biological pathways. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide might find use in fluorescence-based assays and imaging studies .

Materials Science

1,2,3-triazoles contribute to materials science by serving as ligands, catalysts, or components in functional materials. Their unique electronic and structural properties make them attractive for designing new materials, such as sensors, conductive polymers, and nanomaterials. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in material design and development .

Eigenschaften

IUPAC Name |

N-(benzotriazole-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWLOPUFEQXFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)

![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)

![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)

![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)